

Application Note: Synthesis and Characterization of Chloromethyl 2-Ethylbutanoate

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Compound of Interest

Compound Name: Chloromethyl 2-ethylbutanoate

CAS No.: 40930-71-0

Cat. No.: B3037041

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Abstract & Scientific Rationale

This application note details the optimized synthesis protocol for **Chloromethyl 2-ethylbutanoate** (CAS: 40930-71-0), a critical reagent in the design of "soft drug" prodrugs.

While simple chloromethyl esters (like chloromethyl acetate) are common, they often suffer from rapid chemical hydrolysis and insufficient plasma stability. The 2-ethylbutanoate moiety introduces specific steric hindrance at the

-carbon. This steric bulk modulates the susceptibility of the ester linkage to enzymatic cleavage (e.g., by plasma esterases), thereby tuning the pharmacokinetic profile of the final prodrug.

This protocol utilizes a Zinc Chloride (

) catalyzed insertion of formaldehyde into 2-ethylbutyryl chloride. This route is selected for its high atom economy, absence of aqueous byproducts, and scalability compared to the chloromethyl chlorosulfate method.

Safety & Hazard Identification (Critical)

Warning: Chloromethyl esters are potent alkylating agents.

- Carcinogenicity: Structurally related to bis(chloromethyl) ether (a known human carcinogen).
[1] Treat **Chloromethyl 2-ethylbutanoate** as a potential mutagen/carcinogen.
- Lachrymator: The precursor, 2-ethylbutyryl chloride, and the product are severe eye and respiratory irritants.
- Hydrolysis: On contact with moisture, the compound releases formaldehyde gas and hydrochloric acid.

Mandatory Controls:

- Perform all operations in a certified chemical fume hood.
- Use double-gloving (Nitrile/Laminate) and a full-face shield during distillation.
- Quench all glassware and waste in a dilute ammonium hydroxide solution to neutralize active alkylating residues before cleaning.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Lewis-acid catalyzed depolymerization of paraformaldehyde and subsequent insertion into the acyl-chloride bond.

Reaction Scheme

Mechanism:

- Activation:

coordinates with paraformaldehyde, facilitating depolymerization into reactive formaldehyde species.
- Coordination: The carbonyl oxygen of the acid chloride coordinates to the Zinc species.

- Insertion: The chloride ion acts as a nucleophile, attacking the activated formaldehyde, while the acyl group migrates to the oxygen, forming the chloromethyl ester.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1][2] | MW (g/mol) | Density | Purity |
|-------------------------|--------------|-----------------|---------|------------------|
| 2-Ethylbutyryl Chloride | 1.0 | 134.60 | 0.982 | >97% |
| Paraformaldehyde | 1.2 | 30.03 (monomer) | Solid | Powder, 95%+ |
| Zinc Chloride () | 0.02 | 136.30 | Solid | Anhydrous, fused |
| Dichloromethane | Solvent | 84.93 | 1.33 | Anhydrous |

Equipment:

- 3-Neck Round Bottom Flask (RBF) with thermometer adapter.
- Reflux condenser (cooled to 0°C to retain formaldehyde).
- Magnetic stirrer and oil bath.
- Vacuum distillation setup (Short-path).

Step-by-Step Synthesis Procedure

Step 1: Catalyst Preparation Fused

is extremely hygroscopic. Weigh 0.02 equivalents quickly and transfer to the oven-dried 3-neck RBF. Flame-dry the flask under vacuum again if the catalyst appears wet.

Step 2: Reaction Assembly

- Under a positive pressure of Nitrogen (

), add 2-Ethylbutyryl Chloride (1.0 eq) to the flask containing

.

- Add Paraformaldehyde (1.2 eq) in a single portion.
- Note: No solvent is used for the reaction (neat conditions) to maximize rate and minimize hydrolysis risks.

Step 3: Reaction Execution

- Heat the mixture to 65°C. The suspension will begin to clear as paraformaldehyde depolymerizes.
- Increase temperature slowly to 85-90°C.
- Stir for 3–5 hours.

- Monitoring: Aliquot 10

L, dilute in

. Monitor by

.

- Endpoint: Disappearance of the acid chloride carbonyl signal and appearance of the singlet at 5.7 ppm.

Step 4: Workup (Non-Aqueous) Crucial: Do not wash with water. The product hydrolyzes rapidly.

- Cool the reaction mixture to room temperature.
- Dilute with a small volume of anhydrous Dichloromethane (DCM) if the mixture is too viscous (optional).

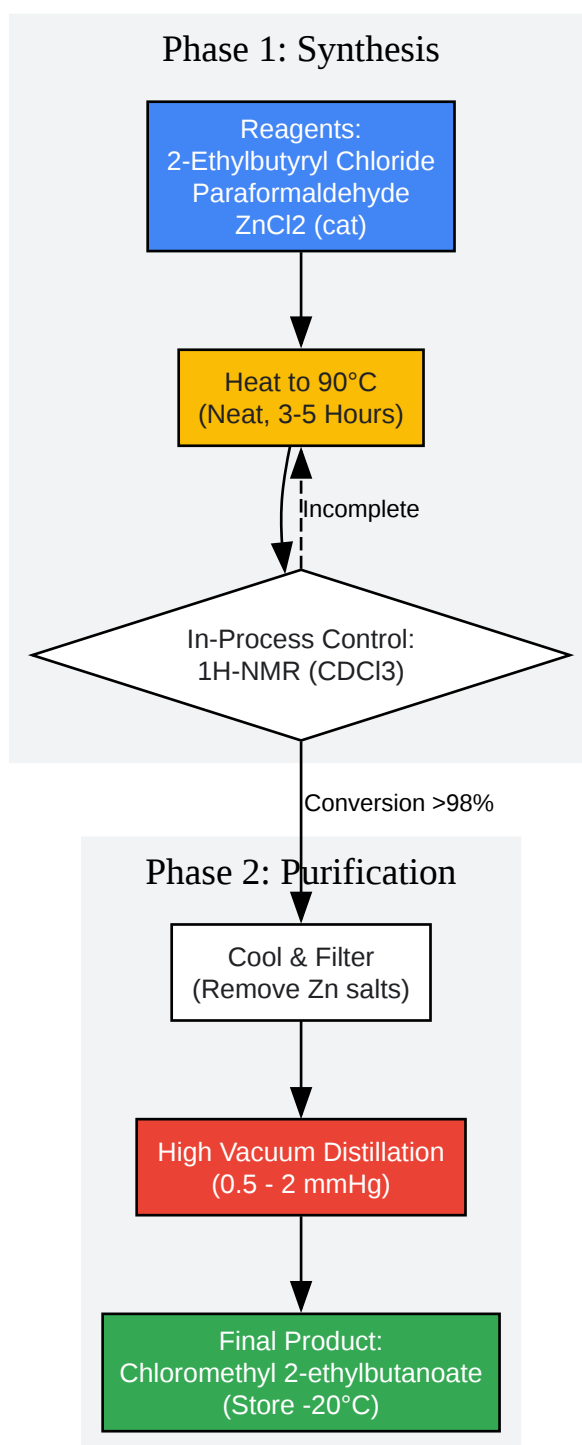
- Filter through a plug of Celite or glass wool to remove solid Zinc salts and unreacted paraformaldehyde.
- Concentrate the filtrate under reduced pressure (Rotovap) to remove DCM and trace formaldehyde.

Step 5: Purification

- Perform fractional distillation under high vacuum (0.5 – 2 mmHg).
- Fractions:
 - Fore-run: Unreacted acid chloride (lower boiling).
 - Main Fraction: **Chloromethyl 2-ethylbutanoate**.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Residue: Polymerized formaldehyde byproducts.
- Store the clear, colorless liquid under Argon at -20°C.

Process Visualization

Workflow Diagram



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Caption: Optimized workflow for the anhydrous synthesis of **Chloromethyl 2-ethylbutanoate** avoiding aqueous workup.

Quality Control & Characterization

Expected Data[1][2][3][5][6][7][8]

- Appearance: Clear, colorless liquid.[1]
- Boiling Point: Estimated -65 - 70°C at 1 mmHg (Extrapolated from methyl ester BP of 135°C atm).
- Density: ~ 1.05 - 1.10 g/mL.

NMR Specification

| Nucleus | Shift (, ppm) | Multiplicity | Integration | Assignment |
|---------|----------------|---------------|-------------|----------------------|
| | 5.72 | Singlet (s) | 2H | (Diagnostic) |
| | 2.25 | Multiplet (m) | 1H | (Carbonyl -position) |
| | 1.50 - 1.65 | Multiplet (m) | 4H | (Methylene) |
| | 0.92 | Triplet (t) | 6H | (Methyl) |
| | 174.5 | - | - | (Ester) |
| | 68.8 | - | - | |

Troubleshooting Guide

- Problem: Low yield / Polymerization.
 - Cause: Water in reagents.[2]
 - Fix: Ensure is freshly fused. Use fresh paraformaldehyde.

- Problem: Product hydrolyzes during storage.
 - Cause: Acid traces or moisture.
 - Fix: Store over activated 4Å molecular sieves in a septum-sealed vial.

Application: Prodrug Derivatization

To use this reagent for prodrug synthesis (e.g., creating a 2-ethylbutyryloxymethyl ester of a drug):

- Dissolve the Drug-COOH (1.0 eq) in dry DMF.
- Add Base:

(1.5 eq) or

(1.2 eq). Cesium salts often improve yields.[6]
- Add Reagent: **Chloromethyl 2-ethylbutanoate** (1.2 eq).
- Condition: Stir at RT to 40°C for 4-12 hours.
- Result: The carboxylate displaces the chloride, forming the acyloxyalkyl ester prodrug.

References

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